N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide
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Overview
Description
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chromenone core, a pyridine ring, and a tert-butylphenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, followed by the introduction of the pyridine ring and the tert-butylphenyl group. Key steps include:
Formation of the Chromenone Core: This can be achieved through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.
Introduction of the Pyridine Ring: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the chromenone core.
Addition of the tert-Butylphenyl Group: This can be done using Friedel-Crafts alkylation, where tert-butylbenzene is reacted with the intermediate compound in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone core can be reduced to form alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromenone core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in oxidative stress and inflammation.
Pathways: The compound can modulate signaling pathways such as the PI3K-AKT and MAPK pathways, which are crucial in cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide
- N-[2-(4-ethylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide
Uniqueness
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide stands out due to the presence of the tert-butyl group, which can enhance its stability and lipophilicity, potentially leading to better bioavailability and efficacy in therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-25(2,3)18-8-6-16(7-9-18)23-14-21(28)20-13-19(10-11-22(20)30-23)27-24(29)17-5-4-12-26-15-17/h4-15H,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJPXZJXRPZUQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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